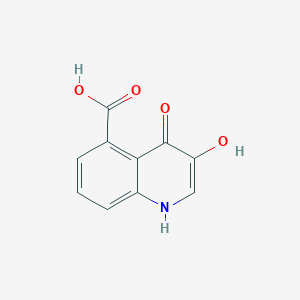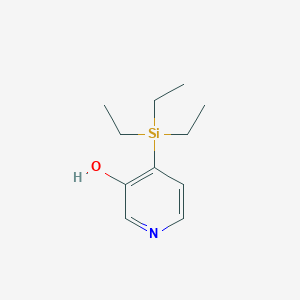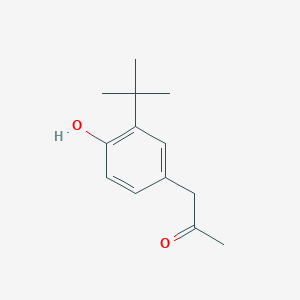
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one is an organic compound that belongs to the class of phenols and ketones It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-(tert-butyl)-4-hydroxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the ketone group can act as an electrophilic center. These interactions can influence biological pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-tert-Butylphenyl)propan-2-one
- 1-(3,5-di-tert-Butyl-4-hydroxyphenyl)propan-2-one
- 1-(3-tert-Butyl-4-methoxyphenyl)propan-2-one
Uniqueness
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one is unique due to the presence of both a hydroxyl group and a tert-butyl group on the aromatic ring. This combination imparts specific chemical properties, such as increased stability and potential antioxidant activity, which distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-(3-tert-butyl-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O2/c1-9(14)7-10-5-6-12(15)11(8-10)13(2,3)4/h5-6,8,15H,7H2,1-4H3 |
InChI-Schlüssel |
PUDPMPUYIOBUFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=C(C=C1)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



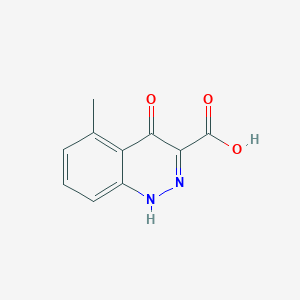

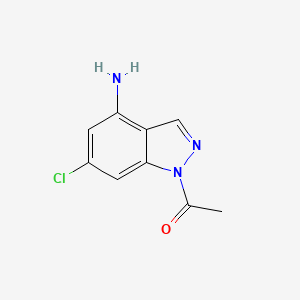


![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
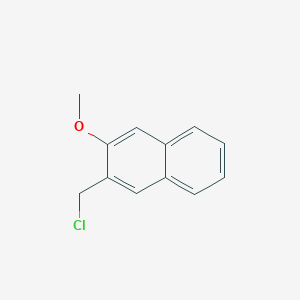
![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)


